Thermodynamic Stability: ΔfHm⁰(cr) for 2-Chloro-4-nitroaniline vs. 2-Chloro-5-nitroaniline
A direct head-to-head experimental study demonstrates that 2-chloro-4-nitroaniline is thermodynamically more stable than its isomer 2-chloro-5-nitroaniline, as reflected by a more negative standard molar enthalpy of formation [1].
| Evidence Dimension | Standard Molar Enthalpy of Formation (ΔfHm⁰(cr)) |
|---|---|
| Target Compound Data | -74.9 ± 1.4 kJ·mol⁻¹ (2-Chloro-4-nitroaniline) |
| Comparator Or Baseline | -71.0 ± 1.5 kJ·mol⁻¹ (2-Chloro-5-nitroaniline) |
| Quantified Difference | 3.9 kJ·mol⁻¹ more negative (more stable) |
| Conditions | T = 298.15 K, measured by rotating bomb combustion calorimetry. |
Why This Matters
This difference in thermodynamic stability is crucial for process safety, as it indicates a lower energy state, potentially reducing exothermic risks during handling and storage and informing accurate reactor design and calorimetry for chemical processes.
- [1] Lima, L.M.S.S., Amaral, L.M.P.F., Ferreira, A.I.M.C.L., Gomes, J.R.B. Standard molar enthalpies of formation, vapour pressures, and enthalpies of sublimation of 2-chloro-4-nitroaniline and 2-chloro-5-nitroaniline. The Journal of Chemical Thermodynamics. 2003, 35(8), 1343-1359. View Source
